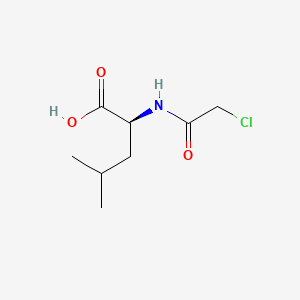
Chloroacetyl-L-leucine
説明
Chloroacetyl-L-leucine is a derivative of the essential amino acid leucine . It has the molecular formula C8H14ClNO3 . The compound is also known by other names such as N-Chloroacetyl-L-leucine and (2S)-2-[(chloroacetyl)amino]-4-methylpentanoic acid .
Synthesis Analysis
The synthesis of Chloroacetyl-L-leucine involves the chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride . This reaction is efficient and highly chemoselective, producing chloroacetamides in phosphate buffer within 20 minutes . The reaction conditions have been optimized by studying the effects of buffers, metal salts, and HCl scavengers .
Molecular Structure Analysis
Chloroacetyl-L-leucine contains a total of 26 bonds, including 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving Chloroacetyl-L-leucine primarily involve its N-chloroacetylation. In this reaction, anilines and aliphatic amines can be selectively N-chloroacylated in the presence of alcohols and phenols . The acylated products are obtained in high yields and can be easily isolated without chromatographic separation .
Physical And Chemical Properties Analysis
Chloroacetyl-L-leucine has a molecular weight of 207.65 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds .
科学的研究の応用
Leucine Metabolism and Insulin Secretion
Leucine plays a crucial role in regulating protein synthesis and cellular metabolism in various cell types. Specifically, in pancreatic beta cells, leucine stimulates insulin secretion by serving as a metabolic fuel and an activator of glutamate dehydrogenase to enhance glutaminolysis. It regulates gene transcription and protein synthesis in pancreatic islet beta cells through both mTOR-dependent and -independent pathways. Long-term treatment with leucine improves insulin secretory dysfunction in human diabetic islets and enhances glycemic control in type 2 diabetes in humans and rodents (Yang et al., 2010).
Role in Protein and Energy Metabolism
Leucine is essential for animal nutrition and is a significant amino acid in high-quality protein foods. It activates the mTOR signaling pathway in various tissues, promoting energy metabolism (glucose uptake, mitochondrial biogenesis, fatty acid oxidation) and inhibiting protein degradation. About 80% of leucine is used for protein synthesis, with the remainder converted to metabolites like α-ketoisocaproate and β-hydroxy-β-methylbutyrate. These metabolites have shown potential in increasing protein synthesis and regulating energy homeostasis in various models (Duan et al., 2015).
Impact on Myofibrillar Protein Synthesis
Leucine supplementation in a low-protein mixed macronutrient beverage enhances myofibrillar protein synthesis (MPS) in young men. This indicates that lower protein doses, when supplemented with high amounts of leucine, can be as effective as higher protein doses in stimulating increased MPS rates. This has implications for protein beverage formulations designed to enhance muscle anabolism (Churchward-Venne et al., 2014).
Enhancing L-Leucine Production
Enhancing L-Leucine Production
Efficient production of L-leucine, an essential amino acid with wide industrial applications, has been achieved through metabolic engineering in Corynebacterium glutamicum. Strategies include modifying the metabolic flux from pyruvate to L-leucine synthesis, increasing pyruvate availability, and overexpressing genes involved in L-leucine biosynthesis. These developments have led to significant improvements in L-leucine yield, making the process more attractive for industrial applications (Wang et al., 2020).
FRET-Based Nanosensor for Leucine Measurement
A genetically encoded FRET-based nanosensor for real-time in vivo measurement of leucine at the cellular level has been developed. This sensor is specific to leucine and stable within physiological pH ranges, enabling dynamic measurement of leucine concentration in bacterial and yeast cells. Such sensors allow for targeted and temporally dynamic assessment of leucine dynamics in specific cell types (Mohsin et al., 2013).
Leucine in Sperm Motility and Autophagy
Leucine supplementation has been shown to improve sperm motility in zebrafish, mediated through the activation of the PI3K/Akt signaling pathway. It affects the autophagy process in testis and reduces the fusion of autophagosomes and lysosomes. This research suggests that leucine can be an effective strategy for enhancing sperm quality in aquatic species (Zhang et al., 2017).
Effects on Dairy Cow Metabolism
A study on dairy cows showed that a bolus duodenal infusion of leucine affects plasma amino acid concentrations and metabolism. Leucine infusion led to significant changes in the concentrations of several amino acids and did not elicit an apparent insulin response but affected multiple intermediary metabolic pathways. Theseresults highlight the regulatory role of leucine in amino acid and energy metabolism in dairy cows, with potential implications for dairy production and animal nutrition (Sadri et al., 2017).
将来の方向性
While there is limited information on the specific future directions of Chloroacetyl-L-leucine, research into the therapeutic potential of leucine and its derivatives is ongoing . Leucine is a well-known activator of the mammalian target of rapamycin (mTOR), which regulates several aspects of metabolism. Therefore, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus has been investigated .
作用機序
Target of Action
Chloroacetyl-L-leucine primarily targets the L-type amino acid transporter (LAT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of the compound into cells .
Mode of Action
The acetylation of leucine, a process in which an acetyl group is introduced into the leucine molecule, switches its uptake into cells from LAT1 to OAT1 and OAT3 . This switch allows Chloroacetyl-L-leucine to bypass LAT1, which is the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
Chloroacetyl-L-leucine affects the branched-chain amino acids (BCAAs) biosynthetic pathway . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps towards the production of acetoacetate and acetyl-CoA . These intermediates can further synthesize fatty acids or feed other secondary metabolism pathways to produce diverse compounds .
Pharmacokinetics
The pharmacokinetics of Chloroacetyl-L-leucine are largely determined by its uptake into cells via the monocarboxylate transporter type 1 (MCT1) . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of Chloroacetyl-L-leucine .
Result of Action
The result of Chloroacetyl-L-leucine’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This activation is achieved by bypassing LAT1, the rate-limiting step in these processes .
特性
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUNMYRYEYROFL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl-L-leucine | |
CAS RN |
688-12-0 | |
| Record name | N-(2-Chloroacetyl)-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-chloroacetyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that several chloromethyl ketones, like Nα-tosyl-L-lysine chloromethyl ketone (TLCK), stimulate lipid synthesis in locust fat body, but Chloroacetyl-L-leucine does not. What could explain this difference in activity despite both being chloromethyl ketones?
A1: While both TLCK and Chloroacetyl-L-leucine are chloromethyl ketones, the research suggests that the structural differences between them significantly impact their biological activity []. The study found that modifications to the chloromethyl ketone structure, such as acetylation or the addition of bulky groups like tosyl, could abolish the stimulatory effect on lipid synthesis []. It's possible that the specific structural features of Chloroacetyl-L-leucine hinder its interaction with the biological target responsible for stimulating lipid synthesis in the locust fat body. Further research is needed to elucidate the precise mechanism behind this observation and determine if Chloroacetyl-L-leucine might affect lipid metabolism through other pathways or in other organisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



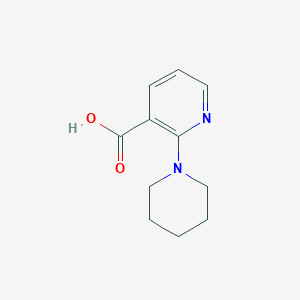
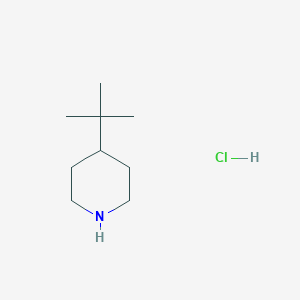
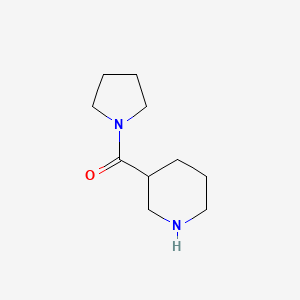
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
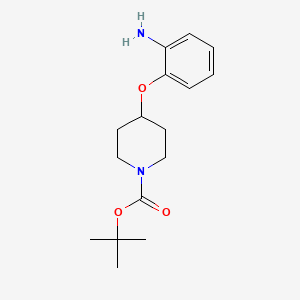

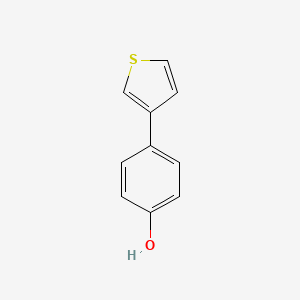
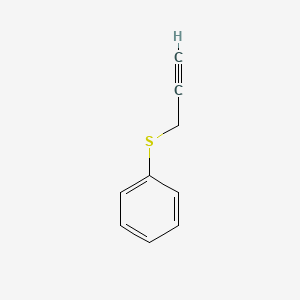




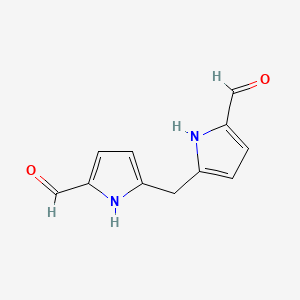
![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)